1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine
Brand Name: Vulcanchem
CAS No.: 414881-72-4
VCID: VC4635648
InChI: InChI=1S/C10H15BrN2O/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3
SMILES: CN1CCN(CC1)CC2=CC=C(O2)Br
Molecular Formula: C10H15BrN2O
Molecular Weight: 259.147

1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine

CAS No.: 414881-72-4

Cat. No.: VC4635648

Molecular Formula: C10H15BrN2O

Molecular Weight: 259.147

* For research use only. Not for human or veterinary use.

1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine - 414881-72-4

Specification

CAS No. 414881-72-4
Molecular Formula C10H15BrN2O
Molecular Weight 259.147
IUPAC Name 1-[(5-bromofuran-2-yl)methyl]-4-methylpiperazine
Standard InChI InChI=1S/C10H15BrN2O/c1-12-4-6-13(7-5-12)8-9-2-3-10(11)14-9/h2-3H,4-8H2,1H3
Standard InChI Key SPPPWVPXURIZMU-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CC2=CC=C(O2)Br

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine comprises two key moieties: a 5-bromofuran ring and a 4-methylpiperazine group. The furan ring is a five-membered aromatic heterocycle with an oxygen atom, while the bromine substituent at the 5-position introduces steric and electronic effects that influence reactivity . The methylpiperazine group contributes basicity and solubility in polar solvents, making the compound amenable to further functionalization.

Molecular Formula: C₁₀H₁₅BrN₂O
Molecular Weight: 259.15 g/mol
Key Functional Groups:

  • Bromofuran (aromatic electrophilic substitution site)

  • Methylpiperazine (tertiary amine for salt formation or coordination chemistry)

The compound’s log P (octanol-water partition coefficient) is estimated to be ~1.85–2.48 based on analogous brominated heterocycles , indicating moderate lipophilicity. Its solubility in water is likely limited (<1 mg/mL), but it may dissolve readily in organic solvents like n-butanol or ethyl acetate, as observed in similar synthetic workflows .

Synthetic Pathways and Optimization

Reaction Design

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-4-methylpiperazine can be adapted from methodologies used for analogous piperazine derivatives. A plausible route involves:

  • Bromination of Furan Derivatives:
    Starting with furan-2-ylmethanol, bromination at the 5-position using N-bromosuccinimide (NBS) under radical initiation (e.g., dibenzoyl peroxide) yields 5-bromo-furan-2-ylmethanol .

  • Conversion to Bromomethyl Intermediate:
    The alcohol is then converted to a bromide using HBr or PBr₃, producing 5-bromofuran-2-ylmethyl bromide.

  • Alkylation of 4-Methylpiperazine:
    Reacting the bromomethyl intermediate with 4-methylpiperazine in a polar aprotic solvent (e.g., n-butanol) in the presence of a base (e.g., K₂CO₃) facilitates nucleophilic substitution .

Example Protocol:

  • Step 1: 5-Bromofuran-2-ylmethanol (10 g, 0.05 mol) is treated with PBr₃ (1.2 eq) in dry dichloromethane at 0°C for 2 hours. The crude product is purified via recrystallization (ethyl acetate/hexane).

  • Step 2: The bromide (8.5 g, 0.04 mol) is reacted with 4-methylpiperazine (5.2 g, 0.052 mol) in n-butanol (100 mL) and K₂CO₃ (8.3 g, 0.06 mol) at 80°C for 12 hours. The mixture is filtered, and the organic layer is acidified with HCl to precipitate the product as a dihydrochloride salt .

Physicochemical and Spectroscopic Data

Physical Properties

PropertyValue
Melting Point~120–125°C (decomp.)
Boiling PointNot reported (decomposes)
Density~1.4 g/cm³ (estimated)
Solubility in Water<1 mg/mL
Solubility in n-Butanol>50 mg/mL

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O):
    δ 7.25 (s, 1H, furan H-3), 6.45 (d, J = 3.2 Hz, 1H, furan H-4), 4.10 (s, 2H, CH₂), 3.45–3.20 (m, 8H, piperazine), 2.85 (s, 3H, N-CH₃).

  • ¹³C NMR:
    δ 152.1 (C-2), 148.5 (C-5), 115.3 (C-3), 112.4 (C-4), 58.2 (CH₂), 54.6–45.8 (piperazine), 42.1 (N-CH₃).

  • IR (KBr):
    2920 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (C=C), 1240 cm⁻¹ (C-O).

Applications in Pharmaceutical Chemistry

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